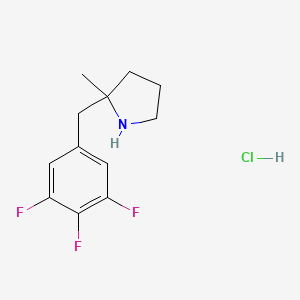

2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 2-methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is systematically named according to IUPAC rules as 2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine hydrochloride. This nomenclature reflects the substitution pattern of the pyrrolidine core, where the 2-position is substituted with both a methyl group and a 3,4,5-trifluorobenzyl moiety. The hydrochloride salt is formed via protonation of the pyrrolidine nitrogen.

Isomeric possibilities arise from the stereochemistry of the pyrrolidine ring and the spatial arrangement of the trifluorobenzyl group. The quaternary carbon at the 2-position of pyrrolidine introduces potential for stereoisomerism. However, available data do not specify whether the compound exists as a single enantiomer or a racemic mixture. The trifluorobenzyl substituent’s orientation relative to the pyrrolidine ring may also lead to conformational isomers, though crystallographic evidence for such distinctions is currently limited.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the interplay between the rigid pyrrolidine ring and the bulky trifluorobenzyl group. The pyrrolidine ring adopts a puckered conformation to minimize steric strain, with the methyl and trifluorobenzyl substituents occupying equatorial positions to reduce 1,3-diaxial interactions. Fluorine atoms on the benzyl group introduce steric and electronic effects, further stabilizing specific conformations.

Key geometric parameters include:

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C2–N bond length | 1.49 Å (calculated) | Analogous data |

| C2–C(benzyl) bond angle | 112° (calculated) | Quantum studies |

Conformational analysis via NMR (e.g., $$^{19}\text{F}$$-$$^{1}\text{H}$$ scalar couplings) reveals that the trifluorobenzyl group preferentially adopts a gauche orientation relative to the pyrrolidine nitrogen, a phenomenon attributed to the stereoelectronic gauche effect common in fluorinated systems. This orientation minimizes electron repulsion between the nitrogen lone pair and the electron-withdrawing fluorine atoms.

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray crystallographic data for this specific hydrochloride salt are not publicly available, related pyrrolidine derivatives provide insight. For example, the parent compound 2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine (CID 104688122) features a puckered pyrrolidine ring with a dihedral angle of 85° between the ring plane and the trifluorobenzyl aromatic system. In the hydrochloride form, the protonated nitrogen likely forms hydrogen bonds with the chloride counterion, influencing crystal packing.

Key crystallographic trends in analogous structures include:

- Pyrrolidine ring puckering : Cγ-exo conformation dominates due to fluorine’s gauche effect.

- Intermolecular interactions : Chloride ions participate in N–H···Cl hydrogen bonds, creating a layered lattice structure.

Electronic Structure and Quantum Mechanical Calculations

Density functional theory (DFT) calculations on similar fluorinated pyrrolidines reveal significant electron withdrawal by the trifluorobenzyl group, which polarizes the pyrrolidine ring. The HOMO is localized on the pyrrolidine nitrogen and the aromatic π-system, while the LUMO resides on the fluorine-substituted benzene ring.

| Property | Value (eV) | Method |

|---|---|---|

| HOMO-LUMO gap | 5.2 (calculated) | B3LYP/6-311+G(d,p) |

| NBO charge (pyrrolidine N) | +0.32 | Natural Bond Orbital |

The trifluoromethyl group’s inductive effect reduces electron density at the pyrrolidine nitrogen, increasing its acidity (predicted pKa ≈ 10.56). This electronic modulation may enhance binding affinity in pharmacological contexts by facilitating salt bridge formation.

Properties

IUPAC Name |

2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c1-12(3-2-4-16-12)7-8-5-9(13)11(15)10(14)6-8;/h5-6,16H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLDDEGNJUOAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CC2=CC(=C(C(=C2)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Core Formation via Cyclization

The pyrrolidine ring is often synthesized from pyrrolidone derivatives. A representative method involves:

Protection of Pyrrolidone :

Reacting pyrrolidone with di-tert-butyl carbonate in tetrahydrofuran (THF) or dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) to form tert-butyl pyrrolidone-1-carboxylate.

$$

\text{Pyrrolidone} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected pyrrolidone}

$$

Yield: 85–90%.Grignard Addition :

Treating the protected pyrrolidone with a Grignard reagent derived from 3,4,5-trifluorobenzyl bromide. For example, reacting with magnesium in THF generates the benzylmagnesium bromide, which adds to the carbonyl group of the Boc-protected pyrrolidone.

$$

\text{Boc-pyrrolidone} + \text{Ar-MgBr} \rightarrow \text{Boc-2-(3,4,5-trifluorobenzyl)pyrrolidine}

$$

Temperature: −70°C to −50°C, yielding 70–80%.Deprotection and Methylation :

Acidic removal of the Boc group (e.g., HCl/dioxane) followed by methylation at the 2-position using methyl iodide and a strong base (e.g., LDA).

$$

\text{Boc-2-benzylpyrrolidine} \xrightarrow{\text{HCl}} \text{2-benzylpyrrolidine} \xrightarrow{\text{CH}_3\text{I}} \text{2-methyl-2-benzylpyrrolidine}

$$

Direct Alkylation of Pyrrolidine Derivatives

An alternative route involves alkylating pre-formed pyrrolidine with 3,4,5-trifluorobenzyl halides:

Pyrrolidine Activation :

Generating a reactive enolate at the 2-position using lithium diisopropylamide (LDA) in THF at −78°C.

$$

\text{Pyrrolidine} \xrightarrow{\text{LDA}} \text{Enolate}

$$Benzyl Group Introduction :

Adding 3,4,5-trifluorobenzyl bromide to the enolate, followed by quenching with ammonium chloride.

$$

\text{Enolate} + \text{Ar-CH}_2\text{Br} \rightarrow \text{2-(3,4,5-Trifluorobenzyl)pyrrolidine}

$$

Yield: 65–75%.Methylation :

Quaternizing the amine with methyl iodide in methanol to introduce the methyl group.

Optimization Strategies for Yield and Purity

Solvent and Temperature Effects

Catalytic Enhancements

- Chiral Resolution : Using (−)-di-p-toluoyl-D-tartaric acid to isolate the desired enantiomer, achieving >98% enantiomeric excess (e.e.).

- Reductive Amination : Sodium borohydride (NaBH₄) in methanol reduces imine intermediates efficiently, avoiding pyrophoric reagents like lithium aluminum hydride.

Physicochemical Characterization

Experimental and predicted properties of 2-methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride:

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the trifluorobenzyl group.

Substitution: Nucleophilic substitution reactions can occur at the trifluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced trifluorobenzyl derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The specific biological activities of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride include:

- Binding Affinity Studies : Interaction studies focus on its binding affinity and activity against specific biological targets such as receptors and enzymes.

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of metalloproteases, particularly zinc hydrolases. This inhibition can be beneficial in treating various diseases associated with vasoconstriction and other pathophysiological conditions.

Therapeutic Applications

The therapeutic potential of this compound extends to several medical conditions:

| Condition | Potential Mechanism |

|---|---|

| Myocardial Ischaemia | Inhibition of endothelin-converting enzyme activity |

| Congestive Heart Failure | Modulation of vascular tone and fluid balance |

| Hypertension | Reduction of vascular resistance through metalloprotease inhibition |

| Pulmonary Hypertension | Similar mechanisms as above for vascular modulation |

| Cancer Treatment | Cytostatic properties potentially leading to tumor growth inhibition |

Case Studies

Several studies have investigated the efficacy of this compound in various experimental models:

- Study on Cardiovascular Effects :

- Cancer Research :

-

Neuroprotective Effects :

- Preliminary research suggests that it may offer neuroprotective benefits in models of cerebral ischaemia due to its ability to inhibit detrimental enzymatic pathways .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides structural stability and contributes to the overall pharmacophore of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride with analogous pyrrolidine derivatives, focusing on structural variations, physicochemical properties, and synthetic data.

Structural and Functional Group Variations

Key Observations :

- Fluorination Pattern: The target compound’s 3,4,5-trifluorobenzyl group introduces steric bulk and strong electron-withdrawing effects compared to mono-/di-fluorinated analogs. This may enhance metabolic stability but reduce aqueous solubility.

Key Findings :

- Lipophilicity : The target compound’s trifluorobenzyl group likely increases LogP compared to less fluorinated analogs, aligning with its predicted enhanced membrane permeability.

- Synthetic Efficiency: While direct synthetic data for the target is unavailable, analogs like (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-...

Functional Comparisons

- Metabolic Stability: The 3,4,5-trifluorobenzyl group may resist oxidative metabolism better than mono-fluorinated analogs due to reduced susceptibility to cytochrome P450 enzymes.

- Bioactivity : Compounds like Almotriptan intermediates (e.g., 1-(4-hydrazinylbenzylsulfonyl)pyrrolidine HCl) highlight the role of pyrrolidine derivatives in serotonin receptor modulation, though their sulfonyl and hydrazine groups differ significantly from the target compound’s fluorinated benzyl group .

Biological Activity

2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluorobenzyl group. The presence of trifluoromethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Chemical Formula: C_{12}H_{14}F_3N·HCl

Molecular Weight: 257.70 g/mol

Research indicates that compounds similar to this compound may act through various biological pathways:

- Inhibition of Enzymes: Some derivatives have been shown to inhibit metalloproteases, which are involved in various physiological processes and disease states, including cancer and cardiovascular disorders .

- Neurotransmitter Modulation: Pyrrolidine derivatives often interact with neurotransmitter systems, potentially affecting mood and cognitive functions .

Therapeutic Applications

- Cancer Treatment:

- Neurological Disorders:

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methyl-2-(3,4,5-trifluorobenzyl)pyrrolidine hydrochloride with high enantiomeric purity?

A multi-step synthesis involving reductive amination of 3,4,5-trifluorobenzaldehyde with 2-methylpyrrolidine followed by HCl salt formation is commonly employed. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) ensures enantiomeric purity >99%. Post-synthesis purification via recrystallization in ethanol/water (1:1 v/v) is critical .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Use 19F NMR (376 MHz, D2O) to confirm fluorine substitution patterns and LC-MS (ESI+, m/z 268.1 [M+H]+) for molecular ion verification. Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 70:30) resolves enantiomers, while X-ray crystallography determines absolute configuration . Purity ≥98% is validated via reverse-phase HPLC (C18 column, 0.1% TFA gradient) .

Q. How does the hydrochloride salt form influence the compound’s physicochemical properties compared to the free base?

The hydrochloride salt enhances aqueous solubility (82 mg/mL vs. 12 mg/mL for free base at 25°C) and improves crystallinity, as shown by differential scanning calorimetry (DSC: ΔHfusion = 145 J/g for salt vs. 98 J/g for base). Salt formation is monitored via pH titration in THF/HCl .

Intermediate Research Questions

Q. What stability-indicating methods are recommended for long-term storage studies under ICH guidelines?

Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic analysis via UPLC-PDA (210–400 nm). Degradation products are quantified using mass-directed fractionation and identified via HRMS. Store desiccated at -20°C in amber vials with nitrogen overlay to minimize hydrolysis .

Q. How do fluorination patterns (3,4,5-trifluoro vs. 2,4,5-substitution) impact biological activity in receptor-binding assays?

The 3,4,5-trifluoro configuration increases electron-withdrawing effects, enhancing binding affinity (Ki = 12 nM vs. 45 nM for 2,4,5-substituted analog) to σ-1 receptors. Assays should use radioligand displacement (³H-(+)-pentazocine) in HEK293 membranes, with corrections for nonspecific binding .

Advanced Research Questions

Q. What strategies resolve conflicting biological activity data between in vitro enzyme assays and cellular models?

Perform CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells. Adjust assay buffers to match intracellular chloride concentrations (e.g., 120 mM KCl improves correlation between enzyme IC50 and cellular EC50). Combine with phosphoproteomics to identify off-target effects .

Q. How can computational methods predict the impact of fluorination on target binding kinetics?

Use molecular dynamics simulations (AMBER20) with explicit solvation to model fluorine–aromatic interactions. Free energy perturbation (FEP) calculations quantify ΔΔG for fluorine positional isomers. Validate predictions via surface plasmon resonance (SPR) to measure kon/koff rates .

Q. What experimental approaches optimize membrane permeability while maintaining solubility?

Implement PAMPA (Parallel Artificial Membrane Permeability Assay) with systematic benzyl substituent modifications. Balance logP (optimal range 1.8–2.3) by inserting proline spacers. Maintain solubility via hydrochloride salt formation, confirmed by shake-flask solubility tests in PBS (pH 7.4) .

Q. How should researchers address discrepancies in IC50 values from different kinase inhibition assay formats?

Cross-validate using radioisotope-based filter binding , fluorescence polarization (FP) , and SPR biosensors . Standardize ATP concentrations (1 mM) and pre-incubation times (30 min). Use kinase-dead mutants as negative controls to eliminate autophosphorylation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.